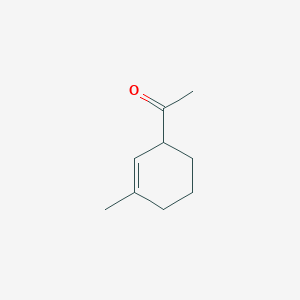
1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a ketone, specifically a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group and an ethanone substituent. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis. Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, it can be obtained from the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a key intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis and the formation of various derivatives.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler ketone with a similar cyclohexene structure but without the methyl and ethanone substituents.
1,4-Dimethyl-3-cyclohexenyl methyl ketone: Another derivative with additional methyl groups on the cyclohexene ring.
3-Methyl-2-cyclohexen-1-one: A closely related compound with a methyl group at the 3-position of the cyclohexene ring.
Uniqueness: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and industrial processes.
Properties
CAS No. |
60048-68-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(3-methylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6,9H,3-5H2,1-2H3 |
InChI Key |
GLPBPCSDVMSJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


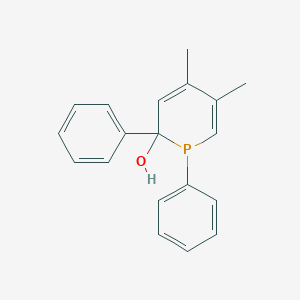
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
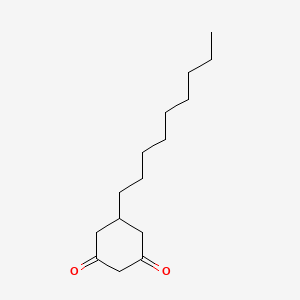
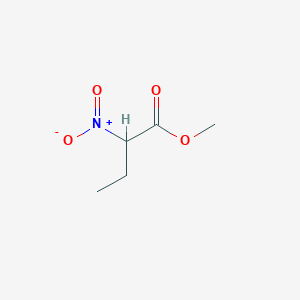
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
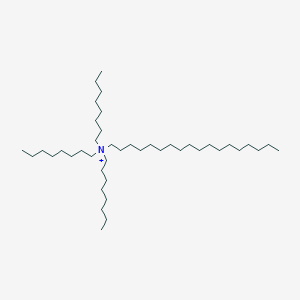
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
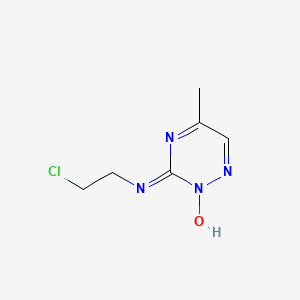

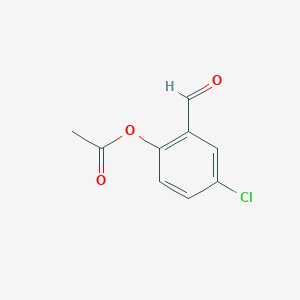
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
